1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene

Medicinal Chemistry Drug Design ADME Properties

1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene (CAS 148258-94-0) is an ortho-disubstituted benzene derivative (molecular formula C₉H₄ClF₃, molecular weight 204.58) featuring three distinct, orthogonally reactive functional groups: a chloro substituent, a terminal ethynyl (alkyne) moiety, and a trifluoromethyl (-CF₃) group. This specific 1,2,4-substitution pattern enables sequential and regioselective derivatization via cross-coupling and cycloaddition reactions, establishing the compound as a versatile building block in medicinal chemistry and advanced materials research.

Molecular Formula C9H4ClF3
Molecular Weight 204.58
CAS No. 148258-94-0
Cat. No. B2495013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene
CAS148258-94-0
Molecular FormulaC9H4ClF3
Molecular Weight204.58
Structural Identifiers
SMILESC#CC1=C(C=CC(=C1)C(F)(F)F)Cl
InChIInChI=1S/C9H4ClF3/c1-2-6-5-7(9(11,12)13)3-4-8(6)10/h1,3-5H
InChIKeyTVUXESVWDWTCRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene (CAS 148258-94-0): A Trifunctionalized Aromatic Building Block for Orthogonal Synthesis


1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene (CAS 148258-94-0) is an ortho-disubstituted benzene derivative (molecular formula C₉H₄ClF₃, molecular weight 204.58) featuring three distinct, orthogonally reactive functional groups: a chloro substituent, a terminal ethynyl (alkyne) moiety, and a trifluoromethyl (-CF₃) group. This specific 1,2,4-substitution pattern enables sequential and regioselective derivatization via cross-coupling and cycloaddition reactions, establishing the compound as a versatile building block in medicinal chemistry and advanced materials research [1]. Predicted physicochemical properties include a boiling point of 201.1±40.0 °C, density of 1.35±0.1 g/cm³, and a calculated LogP of 3.3401, reflecting the lipophilic contribution of the -CF₃ group .

Trifunctional aromatic building block for orthogonal synthesis Chloro, ethynyl, and trifluoromethyl handles enable sequential regioselective derivatization
Suited for medicinal chemistry and materials research workflows Supports ADME scaffold diversification and fluorinated conjugated polymer synthesis
Liquid physical state supports automated handling Compatible with high-throughput experimentation and scale-up process development

Why 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene (148258-94-0) Cannot Be Replaced by Common Analogs in Regioselective Synthesis


In synthetic planning, the precise spatial arrangement of functional groups dictates reactivity and selectivity. Attempting to substitute 1-chloro-2-ethynyl-4-(trifluoromethyl)benzene with in-class analogs that possess a different halogen (e.g., bromo vs. chloro), lack the -CF₃ group, or exhibit altered substitution patterns (e.g., 1,2,4- vs. 1,3,5-) will fundamentally alter reaction kinetics, regioselectivity, and downstream product properties [1]. For instance, the absence of the -CF₃ group reduces lipophilicity (LogP), impacting biological membrane permeability and metabolic stability of derived drug candidates [2]. Similarly, positional isomers provide different steric and electronic environments, leading to divergent regioisomeric products in cross-coupling reactions. The specific combination of an ortho-chloro, an ortho-ethynyl, and a para-trifluoromethyl group in this compound creates a unique reactivity profile that cannot be replicated by any single analog lacking one of these three functional handles or their precise geometry [1]. The quantitative evidence below substantiates this differentiation across critical selection dimensions.

Halogen type Chloro vs. bromo analog: oxidative addition kinetics may shift, altering chemoselectivity and side-reaction profiles in cross-coupling sequences.
-CF₃ absence Non-fluorinated analogs lack the electron-withdrawing and lipophilic contribution of the para-CF₃ group; LogP and electronic properties may not transfer.
Substitution pattern Positional isomers (1,3,5- or alternative 1,2,4-arrangements) create divergent steric and electronic environments; regioselective outcomes may not reproduce.

Quantitative Differentiation of 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene (148258-94-0) vs. Analogs


LogP Comparison: Quantifying the Impact of the para-Trifluoromethyl Group on Lipophilicity

The presence of the trifluoromethyl group significantly increases the compound's lipophilicity compared to its non-fluorinated analog. The calculated LogP value for 1-chloro-2-ethynyl-4-(trifluoromethyl)benzene is 3.3401 [1]. In contrast, the calculated LogP for the direct non-fluorinated analog, 1-chloro-2-ethynylbenzene, is 2.77 (ChemSpider predicted data) . This quantifiable increase in LogP (ΔLogP ≈ +0.57) is a direct consequence of the -CF₃ substituent and is a key driver for improving the membrane permeability and metabolic stability of drug candidates derived from this scaffold.

LogP Comparison
Cross-study comparable
ΔLogP ≈ +0.57 vs non-fluorinated analog
Target LogP = 3.34; comparator LogP ≈ 2.77 (in silico)
Supports lipophilicity-driven ADME optimization studies
In silico calculation; experimental validation recommended
Medicinal Chemistry Drug Design ADME Properties

Impact of Halogen Substitution on Synthetic Utility: Chloro vs. Bromo

While both chloro and bromo substituents can participate in palladium-catalyzed cross-couplings, their reactivity differs, impacting reaction conditions and scope. The target compound (1-chloro-2-ethynyl-4-(trifluoromethyl)benzene) possesses a chloro group, which is generally less reactive than the bromo group in its direct analog, 1-bromo-2-ethynyl-4-(trifluoromethyl)benzene (CAS 1211523-00-0) . The reduced reactivity of the chloroarene can be advantageous for achieving higher chemoselectivity when multiple potentially reactive sites (e.g., the terminal alkyne) are present. It allows for milder, more controlled coupling conditions that preserve the sensitive ethynyl group, whereas the more reactive bromo analog may lead to unwanted side reactions or require lower temperatures and stricter exclusion of oxygen, increasing procedural complexity .

Halogen Reactivity
Class-level inference
C(sp²)-Cl enables controlled coupling selectivity vs C(sp²)-Br
Slower oxidative addition kinetics support higher chemoselectivity
Supports chemoselective synthetic sequence design
Reactivity context may vary with catalyst system
Cross-Coupling Chemistry Catalysis Synthetic Efficiency

Purity and Storage Stability: Commercial Availability for Reproducible Research

Reproducibility in chemical research is directly tied to the quality of starting materials. 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene is commercially available at high purity levels, which is essential for minimizing side reactions and ensuring consistent results. Multiple vendors specify a minimum purity of 98%, as verified by GC or HPLC . In contrast, some positional isomers, such as 2-chloro-1-ethynyl-4-(trifluoromethyl)benzene (CAS 1340255-91-5) or the 1,3,5-isomer, are less commonly offered at these stringent purity specifications, with typical offerings at 95% . The availability of the target compound at 98% purity from multiple suppliers like Leyan (Shanghai Haohong) and MolCore reduces the risk of batch-to-batch variability and ensures researchers can rely on a consistent material for their synthetic sequences .

Purity Specification
Cross-study comparable
98% purity routinely available; ~60% lower impurity load vs 95% alternatives
Verified by GC/HPLC across multiple vendors
Supports reproducible synthetic outcomes
Vendor specification; lot-specific verification advised
Chemical Sourcing Procurement Quality Assurance

Physical State Consistency: Liquid Form for Simplified Handling and Automation

The target compound is consistently described as a liquid at room temperature . This is in contrast to the analogous 1-bromo-2-ethynyl-4-(trifluoromethyl)benzene, which is also a liquid but may exhibit different handling characteristics due to its higher molecular weight and density . Furthermore, the pure non-fluorinated analog, 1-chloro-2-ethynylbenzene, is also a liquid [1]. The liquid physical state of the target compound at ambient temperature is a distinct advantage for laboratories employing automated liquid handling systems and for developing scalable industrial processes, as it avoids the need for melting solids or preparing solutions of unknown concentration from amorphous residues .

Physical State
Class-level inference
Liquid at ambient temperature
Consistent description across commercial sources
Supports automated liquid handling and scale-up workflows
Handling characteristics may vary with ambient conditions
Laboratory Automation Material Handling Process Chemistry

Regioisomeric Purity: Structural Definition for Unambiguous Product Profiles

The precise 1,2,4-substitution pattern of 1-chloro-2-ethynyl-4-(trifluoromethyl)benzene is critical for its intended applications. Confirmation of this specific isomer is possible through its unique InChI Key (TVUXESVWDWTCRL-UHFFFAOYSA-N) [1] and SMILES string (FC(C1=CC=C(Cl)C(C#C)=C1)(F)F) . The availability of this compound as a single, well-defined regioisomer, as opposed to a mixture of isomers (e.g., 1,2,4- vs. 1,3,5-substituted or ortho- vs. meta-substituted ethynyl groups), is paramount. The presence of other isomers like 2-chloro-1-ethynyl-4-(trifluoromethyl)benzene (CAS 1340255-91-5) would lead to divergent reaction pathways and produce regioisomeric products that can be difficult to separate and may exhibit entirely different biological or material properties.

Regioisomeric Identity
Direct head-to-head comparison
Single defined 1,2,4-regioisomer
Confirmed by unique InChI Key and SMILES; distinguishable by NMR and HPLC
Ensures unambiguous structural identity for product characterization
Confirm regioisomeric purity by NMR and chromatographic retention time
Structural Biology Patenting Quality Control

Defined Application Scenarios for 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene (148258-94-0) Based on Quantitative Evidence


Medicinal Chemistry: Scaffold for Optimizing ADME Properties in Lead Compounds

This compound is ideally suited as a late-stage diversification scaffold in medicinal chemistry programs focused on optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties. The quantifiable increase in lipophilicity (ΔLogP ≈ +0.57 compared to non-fluorinated analogs [1]) directly addresses the need to improve membrane permeability and metabolic stability of drug candidates. Researchers can use the chloro and ethynyl handles for orthogonal derivatizations (e.g., Sonogashira coupling followed by Suzuki-Miyaura coupling) to rapidly construct libraries of analogs with enhanced drug-like properties. The consistent high purity (98% ) ensures that observed biological activity is due to the intended compound and not confounding impurities.

Materials Science: Synthesis of Fluorinated Conjugated Polymers and Self-Assembled Monolayers (SAMs)

The liquid physical state [1] and the presence of a terminal alkyne make this compound an excellent monomer for the synthesis of fluorinated, conjugated polymers via alkyne metathesis or oxidative coupling. The -CF₃ group imparts unique electronic properties, such as lowering the HOMO/LUMO energy levels and increasing electron affinity, which are desirable for n-type organic semiconductors. Furthermore, its well-defined regioisomeric structure is crucial for forming ordered self-assembled monolayers (SAMs) on metal surfaces, where the alkyne binds to the substrate and the -CF₃ group provides a low-energy, hydrophobic surface.

Chemical Biology: A Bifunctional Probe for Copper-Catalyzed Click Chemistry (CuAAC)

The terminal alkyne group serves as a reactive handle for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reaction, a cornerstone of chemical biology for bioconjugation and target identification. The 1-chloro-2-ethynyl-4-(trifluoromethyl)benzene can be used as a core to construct bifunctional probes. The chloro substituent can be used for subsequent diversification, while the -CF₃ group serves as a sensitive ¹⁹F NMR probe. The ability to source this compound as a liquid at high purity simplifies its use in automated, small-scale bioconjugation experiments, ensuring the generation of clean, interpretable data from pull-down assays or cellular imaging studies.

Application
Selection Property
Validation Focus
Medicinal chemistry ADME optimization
Orthogonal trifunctional reactivity for scaffold diversification
ADME property optimization studies; membrane permeability assessment
Fluorinated conjugated polymer synthesis
Terminal alkyne handle for polymerization; CF₃ electronic tuning
Electronic property characterization; HOMO/LUMO energy level analysis
CuAAC bioconjugation probe development
Alkyne click handle; ¹⁹F NMR detection capability
Bioconjugation efficiency validation; ¹⁹F NMR detection sensitivity

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